molecular formula C14H11ClN2O3 B3846600 N-(3-chloro-2-methylphenyl)-4-nitrobenzamide

N-(3-chloro-2-methylphenyl)-4-nitrobenzamide

Cat. No.: B3846600
M. Wt: 290.70 g/mol
InChI Key: OZWIWRJYNXKEBT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted methylphenyl group and a nitrobenzamide moiety

Mechanism of Action

Mode of Action

The exact mode of action of NSC164555 is not fully understood. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. The presence of the nitrobenzamide group suggests potential interactions with proteins or enzymes that could influence cellular signaling pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NSC164555 are not well-studied. As with many compounds, factors such as solubility, stability, and molecular size will influence its bioavailability. Further pharmacokinetic studies are needed to understand how NSC164555 is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of NSC164555’s action are not well-documented. Based on its chemical structure, it may have potential effects on cellular signaling, enzyme activity, or protein function. These effects would depend on the specific targets of the compound, which are currently unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of NSC164555. These factors can affect the compound’s structure, its interaction with targets, and its overall biological activity .

Biochemical Analysis

Biochemical Properties

N-(3-chloro-2-methylphenyl)-4-nitrobenzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain enzymes, such as urease, which is responsible for various morbidities in the human body . The compound’s interaction with urease involves binding to the enzyme’s active site, thereby preventing its catalytic activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their function and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For example, the compound’s inhibition of urease is achieved through non-competitive inhibition, where it binds to a site other than the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with urease, for example, affects the urea cycle and nitrogen metabolism . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes and altering the levels of specific metabolites, thereby impacting overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4-nitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chloro-2-methylphenyl)-4-nitrobenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-chloro-2-methylphenyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized benzamides.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for studying interactions with biological targets such as enzymes and receptors.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, where its chemical stability and functional groups are advantageous.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 1-aroyl-3-(3-chloro-2-methylphenyl) thiourea hybrids

Uniqueness: N-(3-chloro-2-methylphenyl)-4-nitrobenzamide is unique due to the presence of both a chloro-substituted methylphenyl group and a nitrobenzamide moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-12(15)3-2-4-13(9)16-14(18)10-5-7-11(8-6-10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWIWRJYNXKEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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